molecular formula C30H20N2O2 B1384101 Pigment Red 264 CAS No. 88949-33-1

Pigment Red 264

Cat. No.: B1384101
CAS No.: 88949-33-1
M. Wt: 440.5 g/mol
InChI Key: PBEFQMYEANTVGS-UHFFFAOYSA-N
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Description

Pigment Red 264 is a useful research compound. Its molecular formula is C30H20N2O2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pigment Red 264, also known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole or by its CAS number 4951S6W1JX, is primarily used as a colorant. Its primary targets are the visual receptors in the human eye. It interacts with these receptors by reflecting specific wavelengths of light, which are then perceived as the color red .

Mode of Action

The mode of action of this compound lies in its light absorption properties. The chromophore in its structure absorbs specific wavelengths of light in the visible spectrum, reflecting the remaining wavelengths that we perceive as the red color. This interaction results in the compound’s characteristic coloration effect.

Pharmacokinetics

Its properties such as particle size, oil absorption, specific gravity, and ph value can impact its performance and stability in various applications .

Result of Action

The result of this compound’s action is the perception of the color red. When applied to a surface, it absorbs certain wavelengths of light and reflects others. The reflected light enters the human eye, interacts with visual receptors, and is perceived as the color red.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its light and weather fastness - the ability to resist fading or degradation under light exposure and weather conditions - are crucial for its performance in outdoor applications . Furthermore, its heat stability can impact its use in various industrial processes .

Biochemical Analysis

Biochemical Properties

Pigment Red 264 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress. Additionally, this compound can bind to albumin, a major protein in the blood, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. This compound can also impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as cytochrome P450, leading to changes in the metabolism of various substances. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These interactions can lead to alterations in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to changes in its biochemical properties and effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause toxic effects, including oxidative stress and damage to cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of many substances, and their interaction with this compound can lead to the formation of reactive metabolites. These metabolites can further interact with cellular components, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Albumin, a major protein in the blood, can bind to this compound, affecting its distribution within the body. Additionally, transporters such as ATP-binding cassette transporters can facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within cells .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct this compound to organelles such as the mitochondria, where it can influence cellular metabolism and energy production. The localization of this compound within cells can also impact its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEFQMYEANTVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893830
Record name Pigment Red 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88949-33-1
Record name Pigment Red 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment Red 264
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 264
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.